4-(4-Chloro-3-methylphenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(4-Chloro-3-methylphenyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a chlorinated phenyl group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-hydroxybenzoic acid typically involves the chlorination of 3-methylphenol followed by a series of reactions to introduce the hydroxybenzoic acid group. One common method includes:
Chlorination: 3-methylphenol is chlorinated at the para position using chlorine gas in the presence of a catalyst.
Coupling Reaction: The chlorinated product undergoes a coupling reaction with a suitable benzoic acid derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in aqueous solution or ammonia in a solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or amines.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the hydroxybenzoic acid group.
4-Chloro-3,5-dimethylphenol: Another similar compound with additional methyl groups on the phenyl ring.
Uniqueness
4-(4-Chloro-3-methylphenyl)-2-hydroxybenzoic acid is unique due to the presence of both a chlorinated phenyl group and a hydroxybenzoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(16)7-10/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAXKAPUEJVGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690388 |
Source
|
Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-35-5 |
Source
|
Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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